molecular formula C12H10O2 B584897 7-Methoxy-1-naphthaldehyde-d3 CAS No. 1346604-99-6

7-Methoxy-1-naphthaldehyde-d3

Katalognummer: B584897
CAS-Nummer: 1346604-99-6
Molekulargewicht: 189.228
InChI-Schlüssel: WYDUFXRPFJPXGH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1-naphthaldehyde-d3 is a deuterated form of the organic compound 7-Methoxy-1-naphthaldehyde. This compound is labeled with three deuterium atoms, which replace three hydrogen atoms in the molecule. It is commonly used as a starting material in the synthesis of various organic compounds and is particularly valuable in research due to its unique isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-naphthaldehyde-d3 typically involves the deuteration of 7-Methoxy-1-naphthaldehyde. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield production. The reaction parameters are optimized to achieve the desired isotopic purity and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1-naphthaldehyde-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1-naphthaldehyde-d3 is widely used in scientific research, including:

    Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: It serves as a probe in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It is used in drug development and pharmacokinetic studies to trace the metabolic fate of drugs.

    Industry: It is employed in the synthesis of advanced materials and specialty chemicals

Wirkmechanismus

The mechanism of action of 7-Methoxy-1-naphthaldehyde-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-1-naphthaldehyde-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for detailed studies using techniques like NMR spectroscopy. This makes it a valuable tool in various scientific disciplines .

Eigenschaften

CAS-Nummer

1346604-99-6

Molekularformel

C12H10O2

Molekulargewicht

189.228

IUPAC-Name

7-(trideuteriomethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3

InChI-Schlüssel

WYDUFXRPFJPXGH-FIBGUPNXSA-N

SMILES

COC1=CC2=C(C=CC=C2C=O)C=C1

Synonyme

7-(Methoxy-d3)-1-naphthalenecarboxaldehyde;  MONAL 71-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.